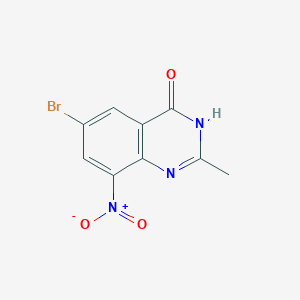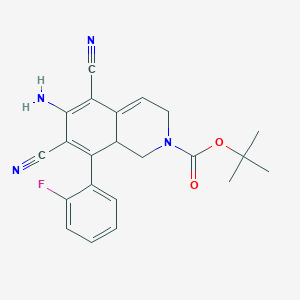![molecular formula C17H16Br2N2O3 B14950302 2-(2,6-dibromo-4-methylphenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14950302.png)
2-(2,6-dibromo-4-methylphenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-DIBROMO-4-METHYLPHENOXY)-N’-[(E)-(3-METHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE is a complex organic compound with the molecular formula C17H14Br2N2O3 It is characterized by the presence of bromine atoms, a methoxy group, and an acetohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-DIBROMO-4-METHYLPHENOXY)-N’-[(E)-(3-METHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE typically involves multiple steps:
Starting Materials: The synthesis begins with 2,6-dibromo-4-methylphenol and 3-methoxybenzaldehyde.
Formation of Intermediate: The first step involves the reaction of 2,6-dibromo-4-methylphenol with chloroacetic acid to form 2-(2,6-dibromo-4-methylphenoxy)acetic acid.
Hydrazide Formation: The intermediate is then reacted with hydrazine hydrate to form 2-(2,6-dibromo-4-methylphenoxy)acetohydrazide.
Final Product: The final step involves the condensation of 2-(2,6-dibromo-4-methylphenoxy)acetohydrazide with 3-methoxybenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-DIBROMO-4-METHYLPHENOXY)-N’-[(E)-(3-METHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced hydrazine derivatives.
Substitution: Compounds with substituted functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
2-(2,6-DIBROMO-4-METHYLPHENOXY)-N’-[(E)-(3-METHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,6-DIBROMO-4-METHYLPHENOXY)-N’-[(E)-(3-METHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.
Cellular Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-DIBROMO-6-METHYLPHENOXY)ACETOHYDRAZIDE: Similar structure but with different bromine substitution pattern.
2,6-DIBROMO-4-METHOXY-PHENYLAMINE: Lacks the acetohydrazide moiety.
2,4-DIBROMO-6-(3-METHOXY-PHENYLIMINO)-METHYL-PHENOL: Contains a different functional group arrangement.
Uniqueness
2-(2,6-DIBROMO-4-METHYLPHENOXY)-N’-[(E)-(3-METHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine atoms and the methoxy group, along with the acetohydrazide moiety, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C17H16Br2N2O3 |
|---|---|
Molekulargewicht |
456.1 g/mol |
IUPAC-Name |
2-(2,6-dibromo-4-methylphenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16Br2N2O3/c1-11-6-14(18)17(15(19)7-11)24-10-16(22)21-20-9-12-4-3-5-13(8-12)23-2/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+ |
InChI-Schlüssel |
BKXQSJQNKBKEOJ-AWQFTUOYSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=CC(=CC=C2)OC)Br |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=CC(=CC=C2)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[(E)-2-(2-chlorophenyl)hydrazono]-2-methyl-4,5-dioxo-1-phenyl-2-pyrrolidinecarboxylate](/img/structure/B14950220.png)
![N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B14950243.png)

![4,4'-[pyridine-2,6-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B14950247.png)

![N-(tert-butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]alanine](/img/structure/B14950259.png)
![2-(1-naphthyl)-N'-[(E)-4-pyridinylmethylidene]acetohydrazide](/img/structure/B14950265.png)
![6-bromo-N-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B14950268.png)
![N-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclopropanecarboxamide (non-preferred name)](/img/structure/B14950285.png)
![N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-iodobenzamide](/img/structure/B14950286.png)
![7-[(Adamantan-1-ylmethyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B14950294.png)
![ethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzoate](/img/structure/B14950298.png)

![2-methoxy-5-(3-{[(E)-naphthalen-1-ylmethylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B14950309.png)
